2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride CAS 1314354-50-1 properties
2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride CAS 1314354-50-1 properties
An In-depth Technical Guide to (S)-2-(Pyrrolidin-3-yloxy)pyrazine Hydrochloride (CAS 1314354-50-1)
Executive Summary
(S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As an API intermediate, its structure combines the pharmacologically relevant pyrazine and pyrrolidine scaffolds, suggesting potential applications in various therapeutic areas, particularly in neuroscience.[1][2] The pyrrolidine ring, a common motif in FDA-approved drugs, offers a three-dimensional structure that is advantageous for exploring pharmacophore space, while the pyrazine ring is a well-known bioisostere for other aromatic systems.[3] This guide provides a comprehensive overview of the known properties, a representative synthetic approach, standard analytical workflows, and a discussion of the potential pharmacological relevance of this compound. All protocols and claims are grounded in established chemical principles and data from related molecular structures.
Introduction to the Pyrrolidine-Pyrazine Scaffold
The pyrrolidine ring is a cornerstone of modern drug discovery, prized for its unique structural and chemical properties.[3][4] Its non-planar, saturated nature provides sp3-hybridized carbons that allow for the creation of complex, three-dimensional molecules capable of making specific interactions with biological targets.[3] Furthermore, the basicity and nucleophilicity of the pyrrolidine nitrogen atom provide a convenient handle for substitution, enabling fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity.[3][5]
When coupled with a pyrazine ring via an ether linkage, as in the title compound, the resulting scaffold presents a compelling profile for library synthesis and lead optimization. Pyrazine derivatives are found in numerous approved drugs and are often investigated as intermediates in the development of therapeutics for neurological disorders.[1][2] The combination of these two privileged scaffolds in (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride suggests its value as a building block for novel chemical entities.
Caption: Relationship between the core scaffold and its potential applications.
Physicochemical Properties
Quantitative data for (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride is summarized below. As a hydrochloride salt, the compound is expected to exhibit improved solubility in aqueous media and enhanced stability compared to its freebase form, which is advantageous for both biological testing and formulation development.[1]
| Property | Value | Source |
| CAS Number | 1314354-50-1 | [6] |
| Molecular Formula | C₈H₁₂ClN₃O | [6] |
| Molecular Weight | 201.65 g/mol | [6] |
| Stereochemistry | (S)-enantiomer | [6] |
| Appearance | Off-white to pale yellow powder (Expected) | [1] |
| Purity | ≥ 98% (Typical for commercial samples) | [1][6] |
| Storage | Store at 0-8 °C | [1] |
Representative Synthesis Protocol
The proposed synthesis involves the SNAr (Nucleophilic Aromatic Substitution) reaction of a protected (S)-3-hydroxypyrrolidine with an activated 2-halopyrazine. The Boc (tert-butoxycarbonyl) group is a suitable protecting group for the pyrrolidine nitrogen, as it is stable under basic conditions required for the ether synthesis and can be readily removed under acidic conditions, which also facilitates the formation of the final hydrochloride salt.
Caption: A representative two-step synthesis workflow.
Step-by-Step Methodology
Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the hydroxyl group of the pyrrolidinol, forming a potent nucleophile without competing side reactions. DMF is an ideal polar aprotic solvent that effectively solvates the cation and facilitates the SNAr reaction.
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Step 1: Boc-Protected Ether Formation
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To a stirred, cooled (0 °C) solution of Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (N₂ or Ar).
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide.
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Add a solution of 2-chloropyrazine (1.1 eq) in DMF dropwise to the reaction mixture.
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Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
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Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
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Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. Purify via column chromatography if necessary.
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Step 2: Deprotection and Hydrochloride Salt Formation
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Dissolve the crude or purified Boc-(S)-2-(pyrrolidin-3-yloxy)pyrazine from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.
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Add a solution of hydrogen chloride (HCl) in 1,4-dioxane (typically 4M, 2-3 eq) dropwise at 0 °C.
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Stir the mixture at room temperature for 2-4 hours. Formation of a precipitate is typically observed.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, collect the solid product by filtration. Wash the solid with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.
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Dry the resulting white to off-white solid under vacuum to yield the final product, (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride.
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Analytical Characterization and Quality Control
A robust analytical workflow is essential to validate the identity, purity, and stability of the synthesized compound. Each technique provides orthogonal information, creating a self-validating system for quality control.
Caption: A standard analytical workflow for compound validation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Purpose: To confirm the molecular weight of the freebase and assess the presence of impurities.
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Methodology:
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Prepare a dilute solution of the sample in methanol or acetonitrile/water.
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Inject onto a reverse-phase C18 column.
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Elute with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
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Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer using electrospray ionization (ESI) in positive mode.
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Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum for this peak should show an [M+H]⁺ ion corresponding to the freebase molecular weight (C₈H₁₁N₃O), which is approximately 180.1 Da.
High-Performance Liquid Chromatography (HPLC)
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Purpose: To determine the purity of the compound with high precision.
-
Methodology:
-
Utilize a method similar to the LC-MS protocol but optimized for resolution.
-
Prepare a standard solution of known concentration for quantitative analysis.
-
Integrate the peak areas from the UV chromatogram.
-
-
Expected Result: Purity is calculated as the area of the main product peak divided by the total area of all peaks, typically expected to be ≥98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To confirm the chemical structure by analyzing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) atoms.
-
Methodology:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
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-
Expected ¹H NMR Signals:
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Pyrazine Protons: Three distinct signals in the aromatic region (~8.0-8.5 ppm), characteristic of the pyrazine ring protons.
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Pyrrolidine Protons: A multiplet for the CH-O proton (~5.0-5.5 ppm) and a series of complex multiplets for the remaining CH₂ protons of the pyrrolidine ring.
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NH Proton: A broad signal corresponding to the protonated amine of the hydrochloride salt.
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Potential Pharmacological Activity
As of this writing, there is no publicly available data detailing the specific biological targets or mechanism of action for (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride. However, its structural components provide a strong basis for hypothesizing its potential utility.
The pyrrolidine scaffold is a key component in a wide array of neurologically active drugs.[4] For instance, compounds incorporating a pyrrolidine ring have been developed as inhibitors of enzymes and as ligands for G-protein coupled receptors (GPCRs) and ion channels. Structurally related pyrazine-pyrrolidine compounds are noted for their role as intermediates in the synthesis of drugs targeting neurological disorders.[1][2] Given these precedents, it is plausible that (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride could serve as a valuable building block for developing modulators of:
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Dopamine or Serotonin Receptors: Many CNS drugs feature a basic nitrogen atom, like the one in the pyrrolidine ring, which can engage in key ionic interactions with receptor binding pockets.
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Enzyme Inhibitors: The scaffold could be elaborated to target enzymes within the CNS, such as kinases or phosphodiesterases.
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Ion Channels: The overall structure may be suitable for optimization as a ligand for various ion channels implicated in neurological function.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS 1314354-50-1 is not publicly available. Therefore, the compound should be handled with the care appropriate for a novel chemical of unknown toxicity. General laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7] Prevent dust formation and accumulation.[9]
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (0-8 °C).[1]
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[7]
-
In case of skin contact: Wash off with soap and plenty of water.[7]
-
If inhaled: Move the person into fresh air.[7]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek medical attention.
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References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
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Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (URL: [Link])
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Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. (URL: [Link])
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Substance Information - ECHA - European Union. (URL: [Link])
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC. (URL: [Link])
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC. (URL: [Link])
- Synthesis of 2-pyrrolidone - Google P
-
Safety Data Sheet: 1,4-bis(butylamino)anthraquinone - Chemos GmbH&Co.KG. (URL: [Link])
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